molecular formula C9H6BrClN2O B2575782 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one CAS No. 1936326-34-9

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one

Cat. No. B2575782
CAS RN: 1936326-34-9
M. Wt: 273.51
InChI Key: XRQGXXVQYBZLQV-UHFFFAOYSA-N
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Description

“7-Bromo-6-chloro-2-methylquinazolin-4-amine” is a chemical compound with the CAS number 2384812-42-2 . It has a molecular weight of 272.53 .

Scientific Research Applications

Antimalarial and Anticancer Compounds

  • Chloroquine-containing compounds , which share a structural similarity with 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one, have been extensively studied for their antimalarial effects. The repurposing of chloroquine derivatives in managing various infectious and non-infectious diseases highlights the potential of structurally related compounds in therapeutic applications. These efforts have led to the exploration of novel chemical structures for enhancing efficacy against chloroquine-resistant strains of Plasmodium falciparum, suggesting that related quinazolinone derivatives could be investigated for similar applications (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant Activity

  • Antioxidant activity studies have identified various methodologies to assess the capacity of compounds to scavenge free radicals, indicating the importance of chemical structures like quinazolinones in evaluating antioxidant potentials. These methodologies provide a framework for assessing the antioxidant activity of novel compounds, including 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one, which could contribute to pharmaceutical and food engineering applications (Munteanu & Apetrei, 2021).

Hydrogen Atom Transfer Reactions

  • Excited state hydrogen atom transfer in solvent wire clusters attached to aromatic molecules provides insights into reaction mechanisms that could be relevant for understanding the chemical behavior of quinazolinone derivatives. This knowledge is applicable in developing novel photochemical processes and understanding the fundamental chemical properties of compounds like 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one (Manca, Tanner, & Leutwyler, 2005).

Isothiazolinone Derivatives

  • Isothiazolinone preservatives demonstrate the importance of halogenated compounds in cosmetic and industrial applications due to their antimicrobial properties. This suggests that 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one could potentially be explored for similar antimicrobial or preservative uses in various formulations (de Groot & Weyland, 1988).

Synthesis and Characterization

  • Synthetic approaches to similar compounds have focused on developing novel therapeutic agents with a broad spectrum of biological activities, indicating that 7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one could be a candidate for further pharmacological evaluation and chemical modification to enhance its biological activities (Pankaj, Vikas, Minu, & Abhishek, 2015).

Safety and Hazards

The safety precautions for handling this compound include keeping it away from heat/sparks/open flames/hot surfaces and avoiding contact with air due to the risk of a violent reaction and possible flash fire . It’s also recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-6(10)7(11)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQGXXVQYBZLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-chloro-2-methylquinazolin-4(3H)-one

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